In-Depth Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH
In-Depth Technical Guide to Fmoc-β-homo-Alanine(styryl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Fmoc-β-homo-Alanine(styryl)-OH, a valuable building block in peptide synthesis and drug discovery.
Core Chemical Properties
Fmoc-β-homo-Alanine(styryl)-OH, systematically named (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), while the styryl side chain offers unique conformational properties and potential for post-synthetic modifications.[1]
| Property | Value | Reference |
| CAS Number | 270596-45-7 | [2][3][4] |
| Molecular Formula | C27H25NO4 | [2][3][4] |
| Molecular Weight | 427.49 g/mol | [3] |
| Boiling Point | 694.5 °C at 760 mmHg | [3] |
| Density | 1.240 ± 0.06 g/cm³ | [3] |
| Flash Point | 373.8 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
| Purity | Typically >95% or >97% as per suppliers | [5] |
| Hazard | Irritant | [2][3] |
Synthesis and Experimental Protocols
A plausible synthetic approach involves the conjugate addition of an amine nucleophile to a Michael acceptor, followed by protection of the amino group with Fmoc-Cl or Fmoc-OSu. The styryl side chain can be introduced through various olefination reactions.
General Experimental Workflow for Synthesis:
Caption: Generalized synthetic workflow for Fmoc-β-homo-Alanine(styryl)-OH.
Detailed Experimental Steps (Hypothetical Protocol based on similar syntheses):
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Synthesis of a suitable precursor containing the styryl moiety: This could involve a Wittig or Horner-Wadsworth-Emmons reaction between a protected amino-aldehyde and a suitable phosphonium ylide or phosphonate carbanion derived from benzyl bromide.
-
Formation of the β-amino acid backbone: This can be achieved through methods like the Arndt-Eistert homologation of a corresponding α-amino acid, or through asymmetric conjugate addition of an ammonia equivalent to an α,β-unsaturated ester bearing the styryl group.
-
Fmoc Protection: The resulting β-amino acid is then reacted with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dioxane/water or dimethylformamide (DMF).
-
Purification: The final product is typically purified by column chromatography on silica gel to yield the pure Fmoc-β-homo-Alanine(styryl)-OH.
Reactivity and Stability
Fmoc Protecting Group:
The Fmoc group is a base-labile protecting group, which is a key feature for its use in SPPS.[6] It is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups on other amino acids in a peptide sequence.[6] Deprotection is typically achieved using a solution of 20% piperidine in DMF.[6] The Fmoc group has limited stability towards tertiary amines like DIPEA, and its removal can be monitored by UV spectroscopy due to the fluorescent nature of the dibenzofulvene byproduct.[6][7]
Styryl Side Chain:
The styryl group, an alkene conjugated to a phenyl group, is susceptible to a variety of chemical transformations. The double bond can undergo reactions such as:
-
Hydrogenation: Reduction to an ethylbenzene derivative.
-
Epoxidation: Formation of an epoxide ring.
-
Cycloadditions: Participation in Diels-Alder or other cycloaddition reactions.[1]
This reactivity allows for post-synthetic modification of peptides containing this amino acid, enabling the introduction of further functionality or conformational constraints.[1]
General Reactivity of the Amino Acid:
Like other amino acids, Fmoc-β-homo-Alanine(styryl)-OH can undergo reactions characteristic of its carboxylic acid and protected amine functionalities. The carboxylic acid can be activated for peptide bond formation using standard coupling reagents such as HBTU, HATU, or DIC/HOBt.
Spectroscopic Characterization
While specific spectra for Fmoc-β-homo-Alanine(styryl)-OH are not publicly available, the expected spectroscopic data can be predicted based on its structure.
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.8 ppm) and the styryl group (between 6.0 and 7.5 ppm). Protons of the β-amino acid backbone would appear in the aliphatic region, and the methoxy and methylene protons of the Fmoc group would also be present.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as the aromatic carbons of the fluorenyl and phenyl groups, and the aliphatic carbons of the amino acid backbone and the Fmoc group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight (427.49 g/mol ) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and carbamate, and the aromatic C-H and C=C stretches.
Applications in Research and Drug Development
Fmoc-β-homo-Alanine(styryl)-OH is a valuable building block for the synthesis of peptidomimetics and other bioactive molecules.[1] The introduction of this unnatural amino acid can:
-
Induce specific secondary structures: The conformational constraints imposed by the β-amino acid backbone and the bulky styryl side chain can influence the folding of peptides.
-
Enhance metabolic stability: Peptides containing β-amino acids are often more resistant to enzymatic degradation compared to their natural α-peptide counterparts.
-
Provide sites for further modification: The reactive styryl group allows for the conjugation of other molecules, such as fluorescent labels, cytotoxic agents, or polyethylene glycol (PEG), to the peptide.[1]
Signaling Pathway Visualization (Hypothetical Application):
While there is no direct evidence of Fmoc-β-homo-Alanine(styryl)-OH being involved in a specific signaling pathway, peptides incorporating this amino acid could be designed as inhibitors or modulators of protein-protein interactions. For example, a peptide containing this residue might be designed to disrupt a kinase signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade by a peptide containing Fmoc-β-homo-Alanine(styryl)-OH.
Conclusion
Fmoc-β-homo-Alanine(styryl)-OH is a versatile and valuable tool for chemical biologists and medicinal chemists. Its unique structural features provide opportunities for the design and synthesis of novel peptides and peptidomimetics with tailored properties for a range of applications in research and drug development. Further investigation into its specific reactivity and the biological activities of peptides incorporating this amino acid is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid | C27H25NO4 - BuyersGuideChem [buyersguidechem.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. Fmoc-(S)-3-amino-6-phenyl-5-hexenoic Acid,270596-45-7-Amadis Chemical [amadischem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Fmoc Protected Amino Acids - Activotec [activotec.com]

